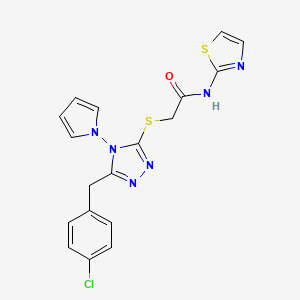

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6OS2/c19-14-5-3-13(4-6-14)11-15-22-23-18(25(15)24-8-1-2-9-24)28-12-16(26)21-17-20-7-10-27-17/h1-10H,11-12H2,(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJSKMTUDBYXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with an alkylating agent.

Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with a suitable aldehyde or ketone.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

Final Coupling: The final step involves coupling the intermediate with thiazole-2-yl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science:

Biology

Antimicrobial Activity: Triazole derivatives are often studied for their potential as antimicrobial agents.

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.

Medicine

Antifungal Agents: Similar compounds are known for their antifungal properties and could be explored for treating fungal infections.

Cancer Research: Potential use in cancer therapy due to its ability to interfere with cellular processes.

Industry

Agriculture: Possible applications as pesticides or herbicides.

Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interfering with DNA/RNA Synthesis: Disrupting the synthesis of nucleic acids in microorganisms.

Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Structural Formula :

- Core : 1,2,4-Triazole

- Substituents :

- Position 3: Thioether-linked acetamide group terminating in a thiazol-2-yl amine.

- Position 4: 1H-Pyrrol-1-yl group.

- Position 5: 4-Chlorobenzyl group.

Comparison with Similar Compounds

Key Structural and Functional Differences

A. Substituent Effects on Bioactivity

- 4-Chlorobenzyl vs. 4-Fluorobenzyl : The target compound’s 4-chlorobenzyl group may enhance metabolic stability compared to the 4-fluorobenzyl group in 5j . Chlorine’s larger atomic radius and higher electronegativity could improve target binding affinity but may reduce solubility.

- Thiazol-2-yl vs.

- 1H-Pyrrol-1-yl vs. Pyridinyl : The pyrrole ring in the target compound lacks the basic nitrogen of pyridinyl (as in VUAA1), which may alter ionization state and receptor interaction .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : The 4-chlorobenzyl group in the target compound and 6r may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .

Heterocyclic Moieties :

- Thiazole and benzo[d]thiazole derivatives (5j , 6r ) show marked anticonvulsant and anti-inflammatory activity, suggesting these groups contribute to CNS penetration .

- Pyrrole-containing analogs (target compound, 16 ) may engage in hydrogen bonding via the NH group, unlike pyridinyl-based Orco modulators (VUAA1, OLC15) .

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide , identified by its CAS number 886931-95-9, is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 430.9 g/mol. It contains a triazole ring, a thiazole moiety, and various substituents that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₆OS₂ |

| Molecular Weight | 430.9 g/mol |

| CAS Number | 886931-95-9 |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacteria and fungi. A study highlighted the potential antifungal activity of triazole derivatives, suggesting that modifications in the structure can enhance their effectiveness against resistant strains of pathogens .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular pathways crucial for tumor growth. For instance, some studies have shown that triazoles can inhibit specific enzymes involved in cancer metabolism .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Similar triazole compounds have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This action underscores the therapeutic potential of this compound in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Variations in substituents on the triazole ring can significantly affect their pharmacological profiles. For example, the presence of a chlorobenzyl group has been associated with enhanced bioactivity against certain microbial strains .

Study on Antimicrobial Efficacy

A recent study evaluated various 1,2,4-triazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thioacetamide group improved antibacterial activity significantly compared to unmodified counterparts .

Evaluation of Antitumor Effects

In another investigation focusing on antitumor activity, researchers synthesized several derivatives based on the triazole framework. These compounds were tested against human cancer cell lines, revealing that certain substitutions led to increased cytotoxicity and apoptosis induction in cancer cells .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and other metabolic enzymes involved in inflammation and tumor growth.

- Cell Membrane Disruption : Some studies suggest that triazole derivatives can disrupt microbial cell membranes, leading to cell death.

- Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.